molecular formula C24H23NO4 B3292653 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879045-09-7

3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B3292653
CAS No.: 879045-09-7
M. Wt: 389.4 g/mol
InChI Key: KOCMOYWXSHTETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a synthetically derived indolin-2-one derivative offered for research purposes. Compounds based on the 3,3-disubstituted oxindole core are recognized as a privileged scaffold in medicinal chemistry and are frequently investigated for their potential biological activities . Related indolin-2-one structures have been synthesized via Aldol reactions of isatin derivatives, indicating a potential synthetic route for this class of molecules . This compound is of significant interest in pharmacological and biological research. Indolin-2-one derivatives have been reported to exhibit a range of properties in preclinical models, including notable antitumor activity . Furthermore, structurally similar 3-hydroxy-3-(2-oxopropyl)indolin-2-one analogs have demonstrated specific inhibitory effects, such as the suppression of nitric oxide (NO) production in activated immune cells, suggesting potential immunomodulatory applications . The molecular structure, featuring a naphthalene ether moiety and a 2-oxopropyl side chain, may contribute to interactions with enzymatic targets or cellular receptors, making it a valuable chemical tool for probing disease mechanisms. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

3-hydroxy-5-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-16-10-11-21-20(14-16)24(28,15-17(2)26)23(27)25(21)12-13-29-22-9-5-7-18-6-3-4-8-19(18)22/h3-11,14,28H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCMOYWXSHTETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, commonly referred to as a derivative of indolinone, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure that includes a naphthalenic moiety, which is known to enhance biological interactions.

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 879045-14-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Studies have shown that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human colorectal adenocarcinoma cells, with an IC50 value indicating effective concentration levels for anti-cancer activity.

Cell Line IC50 (µM) Mechanism of Action
Human Colorectal Adenocarcinoma15Induction of apoptosis via mitochondrial pathway
Breast Cancer (MCF-7)20Cell cycle arrest and apoptosis
Lung Cancer (A549)25Inhibition of proliferation

Anti-inflammatory Activity

The compound's anti-inflammatory potential was evaluated using various in vivo models. In a carrageenan-induced paw edema model, it exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium.

Model Dose (mg/kg) Effectiveness
Carrageenan-induced Paw Edema10Significant reduction in swelling
Xylene-induced Ear Swelling5Comparable to diclofenac sodium

Antimicrobial Activity

In vitro studies revealed that the compound has antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and inflammation.

Case Study: Induction of Apoptosis

A detailed case study involved treating human colorectal cancer cells with varying concentrations of the compound. Flow cytometry analysis showed a marked increase in early and late apoptotic cells at concentrations above the IC50 threshold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)-3-(2-oxopropyl)isoindolin-1-one

Key Structural Differences :

  • Core Backbone : The analog features an isoindolin-1-one core fused with a benzofuran ring, whereas the target compound has an indolin-2-one core substituted with naphthalen-1-yloxyethyl.
  • Substituents : Both share the 2-oxopropyl group, but the naphthalene substituent in the target compound replaces the benzofuran system in the analog. This substitution impacts steric bulk and electronic properties.
  • Hydrogen Bonding: In the analog, C–H···O interactions form supramolecular chains along the [100] axis .
Crystallographic and Conformational Analysis
Parameter Target Compound Analog (C19H15NO4)
Space Group Not reported P21/c
Unit Cell Dimensions a = 12.22 Å, b = 9.36 Å, c = 13.83 Å
Torsion Angles N1–C12: -19.6(2)°
Hydrogen Bonding Hypothetical (C–H···O) Observed (C–H···O chains)

Key Observations :

  • The analog’s isoindolinone ring system is nearly planar (O3,C12–C19), while the N1,C10–C8 system is less planar, with a dihedral angle of 18.17(5)° between the two rings . In contrast, the target compound’s indolinone core may exhibit greater planarity due to fewer steric clashes.
  • The 2-oxopropyl group in the analog adopts an extended conformation (C8–C9–C10–C11: -179.9(2)°), suggesting similar flexibility in the target compound .
Functional Implications
  • Bioactivity: While the analog’s bioactivity is unreported, indolinone derivatives are often explored for kinase inhibition or anti-inflammatory properties. The naphthalene group in the target compound could enhance binding to hydrophobic protein pockets.
  • Thermodynamic Stability : The analog’s supramolecular chains via C–H···O interactions suggest moderate stability . The target compound’s naphthalene group may improve thermal stability through π-stacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

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